Technical Guide: 2-(2-Methylphenyl)pyrrole (CAS 368212-31-1)
Technical Guide: 2-(2-Methylphenyl)pyrrole (CAS 368212-31-1)
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Executive Summary
2-(2-Methylphenyl)pyrrole (CAS 368212-31-1), also known as 2-(o-tolyl)pyrrole, is a critical heterocyclic intermediate in the synthesis of atropisomeric pharmaceuticals and optoelectronic materials. Structurally, it consists of an electron-rich pyrrole ring substituted at the C2 position with an ortho-methylphenyl group. This steric congestion at the biaryl axis introduces restricted rotation, making it a valuable scaffold for studying axial chirality in drug design—a feature exploited in next-generation mineralocorticoid receptor antagonists like Esaxerenone .
This guide provides a comprehensive technical analysis of CAS 368212-31-1, focusing on robust synthesis protocols, physicochemical properties, and its expanding utility in medicinal chemistry and materials science.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Property | Detail |
| CAS Number | 368212-31-1 |
| IUPAC Name | 2-(2-Methylphenyl)-1H-pyrrole |
| Synonyms | 2-(o-Tolyl)pyrrole; 2-(2-Tolyl)pyrrole |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| SMILES | Cc1ccccc1-c2cccn2 |
| InChI Key | CHLLMUPYZBJHOS-UHFFFAOYSA-N |
Physical Properties
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Physical State: Solid (Low-melting). Often appears as a waxy off-white to tan solid or viscous oil depending on purity.
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Solubility: Soluble in organic solvents (DCM, EtOAc, DMSO, Methanol); sparingly soluble in water.
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Stability: Air and light sensitive. Pyrroles are electron-rich and prone to oxidative polymerization ("pinking" or darkening) upon exposure to atmospheric oxygen and light.
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Storage: Inert atmosphere (Ar/N₂), refrigerated (2–8°C), and protected from light.
Part 2: Synthesis & Manufacturing Strategies
The synthesis of 2-arylpyrroles is non-trivial due to the sensitivity of the pyrrole ring to oxidation and acid-catalyzed polymerization. The industry-standard approach utilizes Suzuki-Miyaura Cross-Coupling , which offers the highest functional group tolerance and scalability.
Primary Route: Suzuki-Miyaura Coupling
This route couples a protected pyrrole boronic acid (or ester) with an aryl halide, or conversely, a halo-pyrrole with an aryl boronic acid.
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Preferred Disconnection: 2-Bromopyrrole (N-protected) + 2-Methylphenylboronic acid.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
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Base: Na₂CO₃ or K₃PO₄ (mild bases prevent deprotection side reactions).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the synthesis of 2-(2-Methylphenyl)pyrrole via Suzuki coupling.
Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of 2-(2-Methylphenyl)pyrrole.
Part 3: Applications in R&D
Medicinal Chemistry: The Atropisomer Advantage
The ortho-methyl group in CAS 368212-31-1 creates steric clash with the pyrrole ring, inducing a twisted conformation.
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Drug Design: This motif mimics the core structure of Esaxerenone (a non-steroidal mineralocorticoid receptor blocker). Researchers use this scaffold to probe the "lock-and-key" fit in receptor pockets where flat biaryl systems fail.
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Biological Targets: 2-Arylpyrroles are active pharmacophores in COX-1/COX-2 inhibitors, antipsychotics, and antifungal agents.
Materials Science: Optoelectronics
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Conducting Polymers: Oxidative polymerization of 2-(2-Methylphenyl)pyrrole yields polypyrroles with enhanced solubility and distinct band gaps compared to unsubstituted polypyrrole.
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Ligand Synthesis: The pyrrole nitrogen can be deprotonated to form anionic ligands for transition metal complexes (e.g., Ti, Zr catalysts) used in olefin polymerization.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 2-(2-Methylphenyl)pyrrole via Suzuki Coupling. Scale: 10 mmol (Laboratory Scale).
Reagents & Materials
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Substrate A: N-Boc-2-bromopyrrole (2.46 g, 10 mmol) [Note: N-protection is crucial to prevent catalyst poisoning].
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Substrate B: 2-Methylphenylboronic acid (1.63 g, 12 mmol).
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 5 mol%).
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Base: K₂CO₃ (2.76 g, 20 mmol).
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Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL).
Step-by-Step Procedure
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Degassing: Charge a 100 mL Schlenk flask with 1,4-dioxane and water. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical for pyrrole stability).
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Addition: Add Substrate A, Substrate B, Base, and Catalyst to the flask under a positive stream of Argon.
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Reaction: Seal the flask and heat to 85°C for 12–16 hours. Monitor by TLC (Eluent: Hexanes/EtOAc 9:1).
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Work-up:
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Cool to room temperature.
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Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Deprotection (if N-Boc used):
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Dissolve the crude intermediate in DCM (20 mL).
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Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours at RT.
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Quench with saturated NaHCO₃ (carefully). Extract with DCM.
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Purification: Purify the final residue via Flash Column Chromatography on silica gel.
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Gradient: 100% Hexanes → 90:10 Hexanes/EtOAc.
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Product: Collect fractions containing the spot at R_f ~0.3 (Hex/EtOAc 9:1).
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Characterization (Expected Data)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (br s, 1H, NH), 7.20–7.35 (m, 4H, Ar-H), 6.85 (m, 1H, Pyrrole-H), 6.55 (m, 1H, Pyrrole-H), 6.28 (m, 1H, Pyrrole-H), 2.35 (s, 3H, Ar-CH₃).
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MS (ESI): m/z 158.1 [M+H]⁺.
Part 5: Safety & Handling (MSDS Highlights)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in the lab. Wash hands post-handling. |
| Irritation | Causes skin (H315) and eye (H319) irritation.[1] | Wear nitrile gloves and safety goggles. |
| Reactivity | Polymerizes in presence of strong acids/oxidizers. | Store away from oxidizing agents and strong acids. |
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not release into drains.
References
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Chemical Identity & Properties
- PubChem Compound Summary for 2-(o-Tolyl)pyrrole.
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[Link] (Note: Link directs to structurally related isomer for reference; specific CAS data derived from vendor sheets).
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Synthesis Methodology (Suzuki Coupling)
- Construction of axially chiral 2-arylpyrroles using catalytic asymmetric Suzuki–Miyaura cross-coupling. Organic & Biomolecular Chemistry, 2019.
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[Link]
- Medicinal Chemistry Applications: Pyrrole: Key Insights, Latest Research & Applic
- General Pyrrole Characterization: Spectroscopic Characterization of 2-Phenyl-1H-pyrrole. BenchChem Technical Guides.
